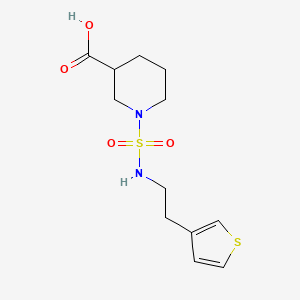
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid, also known as TESC, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC is a small molecule that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exert its biological effects by modulating various signaling pathways. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
実験室実験の利点と制限
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid also exhibits various biological activities, which make it a promising candidate for drug development. However, there are also some limitations to using 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in lab experiments. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. First, further studies are needed to fully understand the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This will help to design more targeted experiments to elucidate its biological effects. Second, more studies are needed to evaluate the potential therapeutic applications of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in various diseases. Third, the development of novel derivatives of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the development of new synthetic methods for 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may help to improve its yield and purity, which can facilitate its use in lab experiments and drug development.
Conclusion
In conclusion, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is a sulfonamide-based compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process, and its mechanism of action is not fully understood. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. Future research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is needed to fully understand its biological effects and potential therapeutic applications.
合成法
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 1-(piperidin-3-yl)propan-1-one with thiophene-2-carbaldehyde followed by N-methylation with methyl iodide. The resulting compound is then treated with sodium sulfite to yield 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This method has been optimized to achieve high yields and purity of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid.
科学的研究の応用
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to possess anti-microbial activity against various bacterial and fungal pathogens.
特性
IUPAC Name |
1-(2-thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c15-12(16)11-2-1-6-14(8-11)20(17,18)13-5-3-10-4-7-19-9-10/h4,7,9,11,13H,1-3,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLJLBXJKMNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCCC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

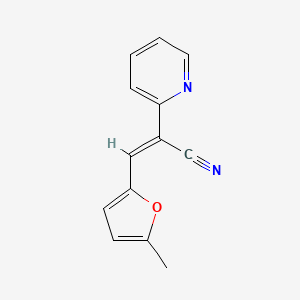
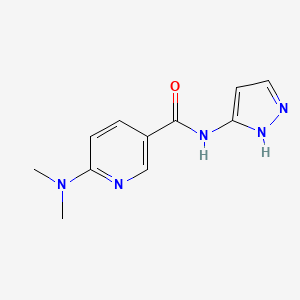
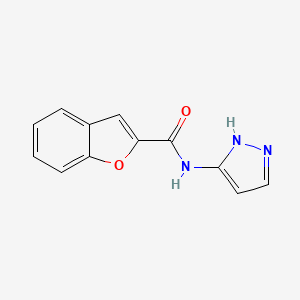
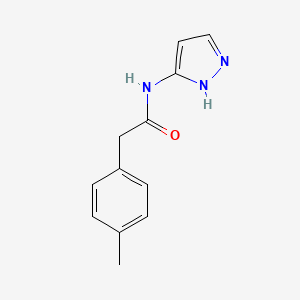
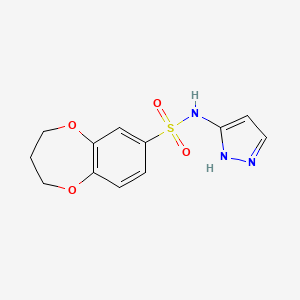
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
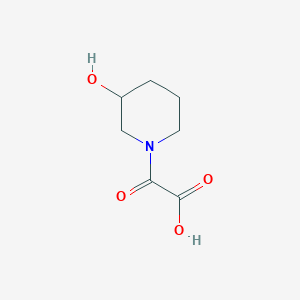
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
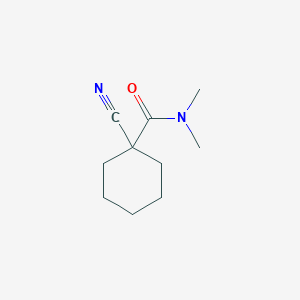
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)